molecular formula C28H40O6 B161428 Macrocarpal O CAS No. 327622-65-1

Macrocarpal O

Cat. No.: B161428
CAS No.: 327622-65-1
M. Wt: 472.6 g/mol
InChI Key: VUKIJLQDSQXHDI-BBHKXTTBSA-N
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Description

The compound “Macrocarpal O” is a complex organic molecule It features a unique structure that includes a hexahydro-2H-azulene ring, hydroxypropan-2-yl group, and a trihydroxybenzene-1,3-dicarbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the hexahydro-2H-azulene ring, introduction of the hydroxypropan-2-yl group, and the attachment of the trihydroxybenzene-1,3-dicarbaldehyde moiety. Each step would require specific reagents and conditions, such as:

    Formation of Hexahydro-2H-Azulene Ring: This could be achieved through a Diels-Alder reaction followed by hydrogenation.

    Introduction of Hydroxypropan-2-yl Group: This step might involve the use of a Grignard reagent or an organolithium compound.

    Attachment of Trihydroxybenzene-1,3-Dicarbaldehyde Moiety: This could be done through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Macrocarpal O: Similar structure but with different functional groups.

    Hexahydro-2H-azulene derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures, which could confer unique chemical and biological properties.

Properties

IUPAC Name

5-[(1S)-1-[(1R,3aR,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3/t16-,17-,18-,22-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKIJLQDSQXHDI-BBHKXTTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C=C2[C@@H]1CC[C@]2(C)[C@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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